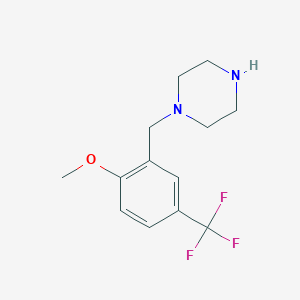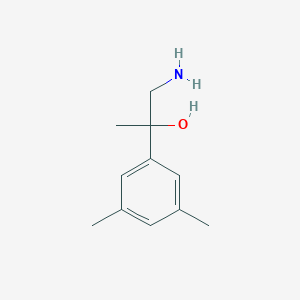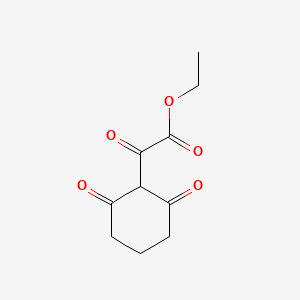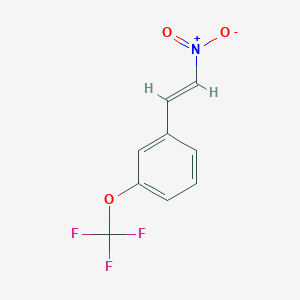![molecular formula C16H21NO4 B13595724 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylicacid](/img/structure/B13595724.png)
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring bearing a tert-butoxycarbonyl-protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective group properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-amino-4-phenylcyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions need to be carefully controlled, including temperature and reaction time, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential irritant properties of the reagents involved .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions include amines, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. The protected amino group can later be deprotected under specific conditions to reveal the free amine, which can then participate in further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-{[(Tert-butoxy)carbonyl]amino}methyl)cyclohexanecarboxylic acid .
- tert-Butoxycarbonyl L-His (Trt)-Aib-OH .
- 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1’-cyclobutane]-1-carboxylic acid .
Uniqueness
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties that can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-12-7-5-11(6-8-12)16(13(18)19)9-4-10-16/h5-8H,4,9-10H2,1-3H3,(H,17,20)(H,18,19) |
Clé InChI |
ZMZKKPPHIAFVFD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



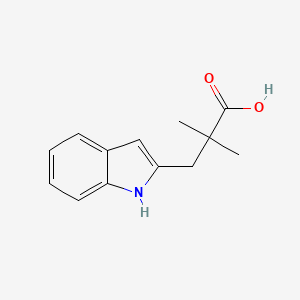
![Tert-butyl N-[(1R,4R)-4-(benzyloxycarbonylamino)cyclopent-2-EN-1-YL]carbamate](/img/structure/B13595659.png)
